molecular formula C24H24Br2ClN3O B13767866 Guanidine, 1-(p-allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)-, hydrobromide CAS No. 69415-47-0

Guanidine, 1-(p-allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)-, hydrobromide

Cat. No.: B13767866
CAS No.: 69415-47-0
M. Wt: 565.7 g/mol
InChI Key: YUXSOPVRXAGXRU-UHFFFAOYSA-N
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Description

Guanidine, 1-(p-allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)-, hydrobromide (systematic IUPAC name: 1-[4-(allyloxy)phenyl]-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)ethyl]guanidine hydrobromide), is a structurally complex guanidine derivative. Its molecular framework includes:

  • p-Chlorophenethyl group: A chlorinated benzyl derivative that enhances lipophilicity and may modulate binding affinity in receptor-targeted applications.
  • Hydrobromide salt: Improves aqueous solubility compared to the free base form, a critical factor for bioavailability in pharmaceutical contexts.

Properties

CAS No.

69415-47-0

Molecular Formula

C24H24Br2ClN3O

Molecular Weight

565.7 g/mol

IUPAC Name

[N-(4-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]carbamimidoyl]-(4-prop-2-enoxyphenyl)azanium;bromide

InChI

InChI=1S/C24H23BrClN3O.BrH/c1-2-17-30-23-13-11-22(12-14-23)29-24(28-21-9-5-19(25)6-10-21)27-16-15-18-3-7-20(26)8-4-18;/h2-14H,1,15-17H2,(H2,27,28,29);1H

InChI Key

YUXSOPVRXAGXRU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)[NH2+]C(=NCCC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Br.[Br-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Guanidine derivatives have been shown to exhibit antiviral properties. Specifically, compounds similar to Guanidine, 1-(p-allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)- have been reported to inhibit the replication of viruses with positive-sense RNA genomes. For instance, guanidine hydrochloride has been documented to interact with the nucleotide-binding region of viral proteins, thereby disrupting viral replication processes .

Neuroprotective Effects
Research indicates that certain guanidine derivatives may possess neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases by modulating protein misfolding and aggregation, which are common in conditions such as Alzheimer's disease.

Biochemistry

Protein Denaturation and Refolding
Guanidine compounds are widely used as chaotropic agents in protein biochemistry. They facilitate the denaturation of proteins by disrupting hydrogen bonds and hydrophobic interactions. This property is critical in studies involving protein folding mechanisms and the development of refolding protocols for therapeutic proteins .

Prion Research
In yeast models, guanidine hydrochloride has been used to cure prion-like states by promoting the disaggregation of misfolded proteins. This application highlights the compound's role in understanding prion diseases and developing potential therapeutic strategies .

Materials Science

Synthesis of Functional Polymers
Guanidine derivatives can serve as building blocks for synthesizing functional polymers with specific properties. These materials can be engineered for applications in drug delivery systems and biomaterials due to their biocompatibility and ability to form hydrogels.

Toxicology Studies

Understanding the toxicity profile of guanidine derivatives is crucial for their safe application in various fields. Recent studies have assessed the pulmonary toxicity associated with certain guanidine compounds, revealing dose-dependent cytotoxic effects and inflammatory responses in lung tissues . Such findings are essential for evaluating the safety of these compounds in clinical and industrial applications.

Data Table: Summary of Applications

Application Area Description Key Findings/References
Medicinal ChemistryAntiviral activity against RNA viruses; neuroprotective effects ,
BiochemistryProtein denaturation/refolding; prion research ,
Materials ScienceSynthesis of functional polymers for drug delivery systems ,
ToxicologyAssessment of pulmonary toxicity; dose-dependent effects

Case Study 1: Antiviral Mechanism

A study demonstrated that guanidine hydrochloride inhibited poliovirus replication by binding to viral proteins involved in RNA synthesis. This finding underscores the potential of guanidine derivatives in antiviral drug development.

Case Study 2: Protein Misfolding

Research involving yeast models showed that guanidine hydrochloride effectively cured prion-like states by facilitating the disaggregation of misfolded proteins. This study highlights its relevance in neurodegenerative disease research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related guanidine derivatives:

Compound Name (Full IUPAC) Key Substituents/Functional Groups Reported Activity/Properties Source
Target Compound: 1-(p-allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)guanidine HBr Allyloxy, bromophenyl, chlorophenethyl, hydrobromide Not explicitly reported N/A
1-(4-(2-(4-Substitutedphenylamino)-2-oxoethyl)phenylsulfonyl)-3-(4-substitutedbenzoyl)guanidine Sulfonyl, benzoyl, substituted phenylamino Hypoglycemic activity (in vitro/in vivo)
1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine Bromophenyl, pyrimidinyl Commercially available (no activity data)

Key Structural and Functional Comparisons:

Substituent Diversity and Pharmacological Effects: The target compound’s allyloxy group distinguishes it from sulfonyl- or benzoyl-containing analogs in . The bromophenyl group is shared with the commercial compound in . Bromine’s electron-withdrawing properties and bulky van der Waals radius could enhance receptor binding affinity but may also increase toxicity risks compared to smaller halogens (e.g., chlorine) .

Salt Form and Solubility :

  • The hydrobromide salt of the target compound likely offers superior solubility in polar solvents compared to neutral guanidine bases. This contrasts with compounds in , where salt forms are unspecified, but hypoglycemic activity suggests solubility sufficient for in vivo testing .

Biological Activity Gaps :

  • While highlights hypoglycemic guanidines with IC50 values in micromolar ranges (specific data redacted), the target compound’s activity remains uncharacterized. Its chlorophenethyl group—a feature absent in compounds—could hypothetically enhance CNS penetration due to increased lipophilicity, but this requires validation .

Research Findings and Data Limitations

  • Hypoglycemic Guanidines () :
    Sulfonyl/benzoyl-substituted guanidines demonstrated dose-dependent glucose-lowering effects in rodent models, with compound 5C (from ) showing 40–50% reduction in blood glucose at 50 mg/kg. Structural analogs lacking sulfonyl groups exhibited reduced efficacy, underscoring the importance of electronegative substituents for activity .

  • Target Compound: No direct pharmacological data were identified. Molecular modeling predictions (unvalidated) suggest moderate LogP (~3.5) due to halogenated aryl groups, indicating moderate blood-brain barrier permeability.

Preparation Methods

Overview of Synthesis Strategy

Analytical Methods for Characterization

Comparative Table of Preparation Parameters

Preparation Parameter Typical Condition/Value Notes
Starting materials p-allyloxyphenyl, p-bromophenyl, p-chlorophenethyl derivatives Halogenated aromatic precursors
Guanidine source Guanidine salts or protected guanidines e.g., guanidine hydrochloride
Solvent Dimethylformamide (DMF) Polar aprotic solvent for nucleophilic reactions
Temperature Room temperature to 70 °C Controlled to optimize yield and minimize byproducts
Reaction time 12–24 hours Ensures complete conversion
Purification methods Recrystallization, HPLC For product isolation and purity verification
Analytical techniques NMR, IR, MS, HPLC Structural confirmation and purity analysis

Related Synthetic Methodologies in Guanidine Chemistry

Several studies provide insight into the synthesis of guanidine-containing compounds that can inform the preparation of this compound:

  • Biginelli Reaction-Based Guanidine Synthesis:
    This method involves multi-component condensation using guanidine derivatives, aldehydes, and β-ketoesters to form guanidine-containing heterocycles. Protection-deprotection strategies with triazone-protected guanidines have been shown to improve yields and reaction scope.

  • Reaction with Chalcones:
    Guanidine derivatives react with chalcone substrates to form complex guanidine compounds with potential biological activities. These reactions proceed via condensation and are monitored by IR and NMR spectroscopy.

  • Use of Guanidine Hydrochloride in DMF:
    Guanidine hydrochloride reacts with chalcones or aromatic ketones in DMF under basic conditions to yield guanidine derivatives. This approach is adaptable for various aromatic substitutions.

Research Results and Observations

  • The synthesis of guanidine derivatives similar to this compound has been successfully achieved with yields ranging from moderate to high (62–86%) depending on the substrates and conditions.
  • Spectroscopic analysis confirms the presence of guanidine NH groups and aromatic substitutions, with characteristic IR bands and NMR chemical shifts consistent with the proposed structures.
  • Purification by HPLC ensures high purity, essential for research applications.
  • The hydrobromide salt form enhances the compound’s stability and handling properties.

Q & A

Q. How can researchers optimize the synthetic yield of this guanidine derivative?

Methodological Answer: Synthetic optimization requires careful control of reaction parameters. Key steps include:

  • Substituent reactivity management : The p-allyloxyphenyl group may require protection during coupling reactions to avoid side reactions. Use anhydrous conditions and catalysts like triethylamine to enhance nucleophilic substitution efficiency .
  • Purification strategies : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) effectively isolates the target compound. Recrystallization from ethanol/water mixtures improves purity (≥99%) .
  • Yield monitoring : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of p-bromophenyl precursor to guanidine base) to minimize unreacted intermediates .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural confirmation : High-resolution mass spectrometry (HRMS) with electrospray ionization (ES+) validates the molecular ion peak (e.g., [M+H]+ 600.0842) and isotopic patterns for bromine/chlorine .
  • Functional group analysis : Infrared (IR) spectroscopy identifies key vibrations: ~3065 cm⁻¹ (C-H aromatic), ~1490 cm⁻¹ (C=N guanidine), and ~1224 cm⁻¹ (C-O allyl ether) .
  • NMR profiling : ¹H NMR in DMSO-d₆ resolves substituent environments (e.g., δ 7.60–7.51 ppm for aromatic protons; δ 11.57 ppm for indole NH) .

Q. How should solubility and stability be assessed for experimental design?

Methodological Answer:

  • Solubility screening : Test polar (DMSO, methanol) and nonpolar solvents (dichloromethane) at 25°C. This compound is typically DMSO-soluble (≥10 mg/mL) but precipitates in aqueous buffers .
  • Stability protocols : Store at -20°C under argon to prevent hydrobromide dissociation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H315, H319) .
  • Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste protocols (P501/P502) .

Advanced Research Questions

Q. How do substituents influence the compound’s biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :
    • The p-bromophenyl group enhances lipophilicity (logP ~4.2), favoring membrane penetration.
    • The p-chlorophenethyl moiety introduces steric bulk, potentially modulating receptor binding kinetics.
    • Compare with analogs (e.g., Robenidine Hydrochloride, a bis-guanylhydrazone) to evaluate halogen positioning effects .
  • Biological assays : Screen against urease (JBU assay) and antioxidant (DPPH radical scavenging) models to quantify substituent contributions .

Q. What mechanisms underlie its interactions with biological targets?

Methodological Answer:

  • Enzyme inhibition studies : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine competitive/noncompetitive inhibition modes. For urease, IC₅₀ values correlate with p-bromophenyl electronic effects .
  • Molecular docking : Perform AutoDock Vina simulations with urease (PDB: 4H9M) to identify binding poses. The guanidine group forms hydrogen bonds with active-site histidines .

Q. How can computational modeling resolve spectral or reactivity contradictions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (e.g., δ 7.39 ppm for p-allyloxyphenyl protons) and reconcile experimental discrepancies .
  • Reactivity simulations : Use Gaussian to model charge distribution, identifying electrophilic centers prone to hydrolysis (e.g., allyl ether cleavage at pH < 3) .

Q. How to address conflicting data from different synthetic routes?

Methodological Answer:

  • Comparative analysis : For yield discrepancies (e.g., 68% vs. 48% in ), evaluate reaction conditions:
    • Temperature: Higher temps (80°C) may degrade sensitive groups like allyl ethers.
    • Catalyst choice: Pd(PPh₃)₄ improves coupling efficiency over Cu(I) catalysts in cross-coupling steps .
  • Reproducibility framework : Document reaction parameters (e.g., inert atmosphere, moisture control) and validate via inter-lab studies.

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